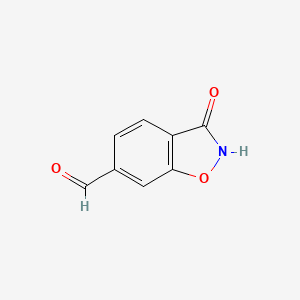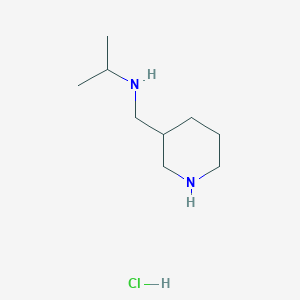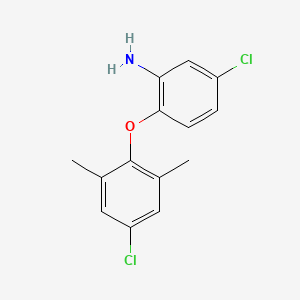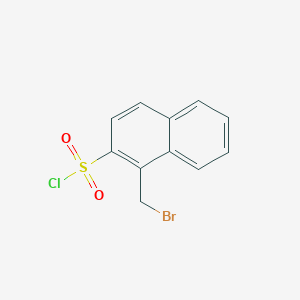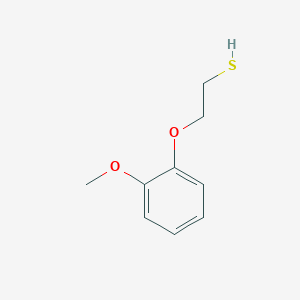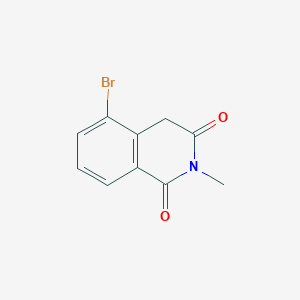
1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride is a chemical compound that features a thiazole ring attached to a piperidine ring, with a carboxylic acid group and a hydrochloride salt
Métodos De Preparación
The synthesis of 1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment to Piperidine: The thiazole ring is then attached to a piperidine ring through a nucleophilic substitution reaction.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the thiazole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride: Similar structure but with the carboxylic acid group at a different position.
1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride:
Thiazole derivatives: Compounds with the thiazole ring but different substituents, leading to varied biological activities and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H13ClN2O2S |
|---|---|
Peso molecular |
248.73 g/mol |
Nombre IUPAC |
1-(1,3-thiazol-2-yl)piperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O2S.ClH/c12-8(13)7-3-1-2-5-11(7)9-10-4-6-14-9;/h4,6-7H,1-3,5H2,(H,12,13);1H |
Clave InChI |
DLUUTKUHZXLQIL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C(=O)O)C2=NC=CS2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


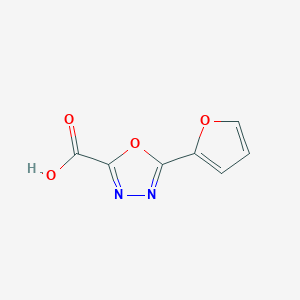
![2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile](/img/structure/B13195953.png)
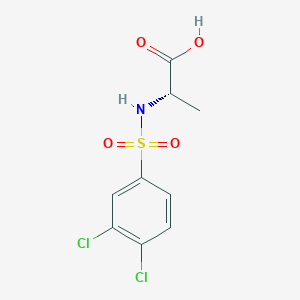


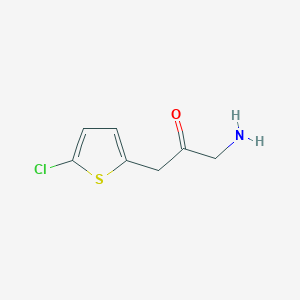
![1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13195970.png)
